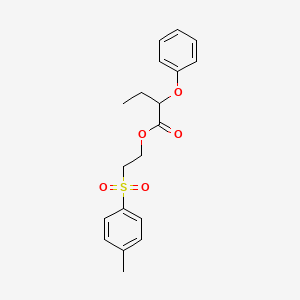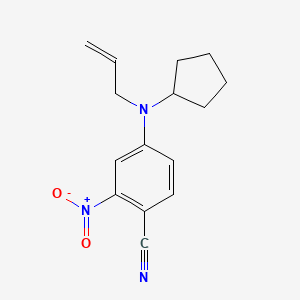![molecular formula C13H18N4O4 B12529078 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid CAS No. 819883-46-0](/img/structure/B12529078.png)
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid is a complex organic compound with the molecular formula C13H18N4O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diformylbenzoic acid with glycine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid involves its interaction with specific molecular targets. The aminoacetyl groups can form hydrogen bonds with proteins, potentially inhibiting their function. This compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-methylbenzoic acid: Similar in structure but lacks the aminoacetyl groups.
3,5-Diaminobenzoic acid: Contains amino groups but differs in the positioning and type of substituents.
Uniqueness
3,5-Bis[[(2-aminoacetyl)amino]methyl]benzoic acid is unique due to the presence of two aminoacetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
819883-46-0 |
|---|---|
Formule moléculaire |
C13H18N4O4 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
3,5-bis[[(2-aminoacetyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C13H18N4O4/c14-4-11(18)16-6-8-1-9(7-17-12(19)5-15)3-10(2-8)13(20)21/h1-3H,4-7,14-15H2,(H,16,18)(H,17,19)(H,20,21) |
Clé InChI |
OTXJDUHIZQIQTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1CNC(=O)CN)C(=O)O)CNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Piperidinethione, 1-[(1R)-2-hydroxy-1-phenylethyl]-6-methyl-, (6S)-](/img/structure/B12528999.png)

![{1-Benzyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazol-3-yl}methanol](/img/structure/B12529007.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}-D-methionine](/img/structure/B12529011.png)

![Methyl 3-iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]benzoate](/img/structure/B12529023.png)
![[1,1'-Biphenyl]-4-amine, N,N-dimethyl-2'-nitro-](/img/structure/B12529035.png)
![2-[4-(Benzyloxy)-2,2,3,3-tetrafluorobutoxy]ethan-1-ol](/img/structure/B12529043.png)


methanone](/img/structure/B12529066.png)



